REACTION_CXSMILES
|
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1)#N.O.C(Cl)Cl.N([O-])=O.[Na+].[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:19]([O:22][CH2:1][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)(=[O:21])[CH3:20] |f:3.4|
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
aqueous solution
|
Quantity
|
51.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling with ice
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature for four hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was subjected to extraction with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
the organic solvent was concentrated
|
Type
|
ADDITION
|
Details
|
Water was added to the concentrated solution
|
Type
|
CUSTOM
|
Details
|
the residual organic solvent was removed through distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=CC=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |